Home > Products > Screening Compounds P41057 > Ulipristal Acetate D3
Ulipristal Acetate D3 - 1621894-62-9

Ulipristal Acetate D3

Catalog Number: EVT-1467495
CAS Number: 1621894-62-9
Molecular Formula: C30H37NO4
Molecular Weight: 478.647
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ulipristal Acetate D3 is a synthetic compound derived from the natural steroid hormone progesterone. It is classified as a selective progesterone receptor modulator, which means it can bind to and modulate the activity of progesterone receptors in the body. This compound is primarily used in medical applications, particularly for treating uterine fibroids and as an emergency contraceptive.

Source

The compound is synthesized through a series of chemical reactions involving steroidal precursors. It has been studied extensively in both pharmacological and biochemical contexts, showcasing its potential in reproductive health and hormonal regulation.

Classification

Ulipristal Acetate D3 falls under the category of synthetic progestins and is specifically noted for its role in modulating progesterone receptors. It is also recognized for its therapeutic applications in gynecology.

Synthesis Analysis

Methods

The synthesis of Ulipristal Acetate D3 involves several key steps:

  1. Initial Synthesis: The process begins with a steroidal precursor, which undergoes a reaction with a methyl Grignard reagent or methyllithium to form a key intermediate.
  2. Intermediate Formation: This intermediate is subjected to further reactions, including epoxidation, cyanation, hydroxyl protection, Grignard reaction, methylation, and acetylation.
  3. Industrial Production: The synthesis is optimized for efficiency and cost-effectiveness, ensuring high yield and purity suitable for pharmaceutical applications.

Technical details indicate that the synthesis can be performed in six steps with reagents such as hydrochloric acid for methylation and perchloric acid during acetylation, resulting in a product with significant biological activity .

Molecular Structure Analysis

Structure

The molecular formula of Ulipristal Acetate D3 is C30H37NO4C_{30}H_{37}NO_4. Its structural representation includes several functional groups that contribute to its biological activity:

  • InChI Key: OOLLAFOLCSJHRE-QLQPVKORSA-N
  • Canonical SMILES: CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Data

The compound's three-dimensional structure can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its conformation and stability .

Chemical Reactions Analysis

Reactions

Ulipristal Acetate D3 participates in various chemical reactions:

  • Oxidation and Reduction: These reactions modify functional groups to enhance biological activity.
  • Substitution Reactions: These allow for the introduction or replacement of functional groups, fine-tuning the compound's properties.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The primary products of these reactions often exhibit altered biological activities compared to the parent compound .

Mechanism of Action

Process

Ulipristal Acetate D3 acts by selectively binding to progesterone receptors, influencing gene expression related to reproductive functions. This modulation can lead to:

  • Inhibition of ovulation
  • Alteration of endometrial lining
  • Reduction in uterine fibroid size

Research indicates that the compound's efficacy can be enhanced when combined with other agents like vitamin D3, which may improve its antiproliferative effects on uterine fibroid cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 477.63 g/mol
  • Melting Point: 160-162 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Ulipristal Acetate D3 exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile includes susceptibility to oxidation and substitution reactions which are critical for its pharmacological activity .

Applications

Scientific Uses

Ulipristal Acetate D3 has diverse applications across multiple fields:

  • Chemistry: Used as a model compound for studying steroid chemistry.
  • Biology: Employed in research on hormone regulation and reproductive biology.
  • Medicine: Investigated for therapeutic potential in treating uterine fibroids and as an emergency contraceptive.
  • Industry: Serves as a key ingredient in formulations aimed at reproductive health .
Introduction to Uterine Fibroids and Pharmacotherapeutic Challenges

Epidemiology and Pathophysiology of Uterine Fibroids

Uterine fibroids (leiomyomas) represent the most prevalent benign tumors affecting women globally, with lifetime incidence rates exceeding 70% in White women and 80% in Black women [2] [6]. These estrogen and progesterone-dependent neoplasms originate from the monoclonal transformation of uterine smooth muscle cells, exhibiting disproportionate growth during reproductive years and typically regressing after menopause [2] [10]. The substantial health burden manifests through symptoms including abnormal uterine bleeding (25-30% of cases), pelvic pressure, anemia from heavy menstrual bleeding, and reproductive complications such as infertility and adverse pregnancy outcomes [2] [6].

Molecular studies reveal that approximately 70% of fibroids harbor mutations in the MED12 gene, which encodes a critical subunit of the mediator complex regulating RNA polymerase II activity [2] [4]. Additional genetic drivers include dysregulation of high mobility group proteins (HMGA1/2) and collagen genes (COL4A4/COL4A6) [2]. Histopathologically, fibroids demonstrate excessive extracellular matrix deposition (collagen, proteoglycan, fibronectin) surrounding disordered myometrial cells with low mitotic indices [2] [10]. The FIGO classification system categorizes fibroids based on location: submucosal (Types 0-2), intramural (Types 3-4), and subserosal (Types 5-7), with each subtype exhibiting distinct clinical implications [2].

Table 1: FIGO Classification System for Uterine Fibroids

TypeLocation CharacteristicsClinical Significance
0Pedunculated intracavitaryMost accessible for hysteroscopic removal
1Submucosal with <50% intramuralAssociated with heavy bleeding
2Submucosal with ≥50% intramuralTechnically challenging for resection
3Intramural contacting endometriumMay distort uterine cavity
4Purely intramuralOften asymptomatic unless large
5Subserosal with ≥50% intramuralMay cause bulk symptoms
6Subserosal with <50% intramuralMay cause adjacent organ compression
7Pedunculated subserosalRisk of torsion

Limitations of Current Therapeutic Interventions

Current fibroid management strategies face significant limitations across all modalities. Medical therapies, including gonadotropin-releasing hormone (GnRH) agonists, induce temporary chemical menopause with substantial side effects like bone mineral density loss, making them unsuitable for long-term use [6]. Non-hormonal agents (tranexamic acid, NSAIDs) provide only symptomatic relief for bleeding without affecting tumor size [3]. Uterine artery embolization offers a minimally invasive alternative but carries risks of post-embolization syndrome and potential ovarian function compromise [6].

Surgical interventions present their own challenges: myomectomy (hysteroscopic, laparoscopic, abdominal) carries recurrence rates of up to 50% and risks of intraoperative hemorrhage, while hysterectomy, though definitive, eliminates fertility and involves surgical morbidity [6]. This therapeutic landscape underscores the critical need for targeted medical therapies that address underlying molecular mechanisms while preserving fertility options [3] [6].

Role of Progesterone Signaling in Fibroid Pathogenesis

Emerging research confirms progesterone's pivotal role in fibroid pathogenesis beyond estrogen's influence. Progesterone exerts its effects through classical nuclear receptors (PR-A, PR-B) and membrane-associated receptors (PGRMC1/2), both overexpressed in fibroid tissue compared to adjacent myometrium [4] [8]. Activation of these receptors initiates a cascade of molecular events:

  • Proliferation Induction: Progesterone upregulates Wnt/β-catenin signaling and TGF-β3 production, activating tumor-initiating stem cells (side population cells) and stimulating extracellular matrix deposition [4] [8]. The hormone also induces PCNA expression and cyclin-dependent kinase activity, accelerating cell division [4].
  • Apoptosis Suppression: Progesterone increases expression of the anti-apoptotic protein Bcl-2 while decreasing pro-apoptotic factors. Selective progesterone receptor modulators (SPRMs) reverse this effect by increasing caspase-3 activity and promoting programmed cell death [4].
  • Epigenetic Modulation: Progesterone signaling influences DNA methylation patterns, particularly affecting genes like RANKL (Receptor Activator of Nuclear Kappa-B Ligand), which regulates fibroid stem cell proliferation through interaction with MED12 mutations [4] [8].

Table 2: Progesterone Signaling Pathways in Fibroid Pathogenesis

Signaling PathwayMolecular MechanismTherapeutic Target
Wnt/β-cateninNuclear translocation of β-catenin → TCF/LEF activationSPRM blockade
TGF-β3ECM production and fibroblast differentiationTGF-β inhibitors
RANKLCyclin D1 activation → cell cycle progressionDenosumab (investigational)
Bcl-2Inhibition of mitochondrial apoptosisSPRM-induced suppression
MAPK/ERKEnhanced proliferation and survivalMEK inhibitors

Vitamin D3 Deficiency as a Risk Modulator in Fibroid Development

Vitamin D deficiency represents a significant modifiable risk factor for fibroid development and progression. Epidemiologic studies reveal that >35% of U.S. adults exhibit deficiency (serum 25-OH-D <20 ng/mL), with disproportionately higher rates among Black women (82% deficiency) who simultaneously demonstrate the highest fibroid prevalence [5] [9]. The biological plausibility for this association stems from vitamin D's actions as a steroid hormone with anti-proliferative effects:

  • Molecular Mechanisms: Vitamin D receptor (VDR) activation suppresses fibroid cell proliferation by downregulating estrogen receptors, inhibiting catechol-O-methyltransferase, and reducing extracellular matrix production [5] [9]. Experimental models demonstrate that calcitriol (active vitamin D) induces G0/G1 cell cycle arrest and promotes apoptosis in leiomyoma cells [8].
  • Clinical Evidence: Women with serum 25-OH-D levels <20 ng/mL show a 32% increased risk of developing clinically significant fibroids compared to those with sufficient levels (>30 ng/mL) [5]. Deficiency correlates with larger tumor volumes and more severe symptoms, likely due to loss of vitamin D's natural anti-fibrotic effects [9].
  • Therapeutic Implications: Preclinical studies suggest vitamin D supplementation may synergize with hormonal therapies by enhancing progesterone receptor modulation and potentially reducing the required SPRM dosage [8]. This interaction provides the rationale for developing hybrid molecules like Ulipristal Acetate D3.

Properties

CAS Number

1621894-62-9

Product Name

Ulipristal Acetate D3

IUPAC Name

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

Molecular Formula

C30H37NO4

Molecular Weight

478.647

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3

InChI Key

OOLLAFOLCSJHRE-XCTYXJHZSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Synonyms

(11β)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione-d3; 17α-Acetoxy-11β-(4-dimethylaminophenyl)-19-norpregna-4,9-dien-3,20-dione-d3; CDB 2914-d3; EllaOne-d3; HRP 2000-d3; RTI 3021-012-d3; RU 44675-d3; VA 2914-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.